(R)-1-(2,3,4-Trimethoxyphenyl)ethan-1-ol
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Overview
Description
®-1-(2,3,4-Trimethoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with three methoxy groups and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,3,4-Trimethoxyphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, ®-1-(2,3,4-Trimethoxyphenyl)ethan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of ®-1-(2,3,4-Trimethoxyphenyl)ethan-1-ol may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,3,4-Trimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: ®-1-(2,3,4-Trimethoxyphenyl)ethan-1-one.
Reduction: ®-1-(2,3,4-Trimethoxyphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-(2,3,4-Trimethoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(2,3,4-Trimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and alcohol moiety play a crucial role in its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2,3,4-Trimethoxyphenyl)ethan-1-one
- ®-1-(2,3,4-Trimethoxyphenyl)ethane
- ®-1-(2,3,4-Trimethoxyphenyl)methanol
Uniqueness
®-1-(2,3,4-Trimethoxyphenyl)ethan-1-ol is unique due to its specific structural features, including the presence of three methoxy groups on the phenyl ring and an ethan-1-ol moiety
Properties
Molecular Formula |
C11H16O4 |
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Molecular Weight |
212.24 g/mol |
IUPAC Name |
(1R)-1-(2,3,4-trimethoxyphenyl)ethanol |
InChI |
InChI=1S/C11H16O4/c1-7(12)8-5-6-9(13-2)11(15-4)10(8)14-3/h5-7,12H,1-4H3/t7-/m1/s1 |
InChI Key |
KBCIPNISEQNFCY-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=C(C(=C(C=C1)OC)OC)OC)O |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)OC)OC)OC)O |
Origin of Product |
United States |
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